3-Amino-4-(2,2-dimethoxyethyl)benzamide

synthetic intermediate protecting group strategy chemoselective deprotection

3-Amino-4-(2,2-dimethoxyethyl)benzamide (molecular formula C₁₁H₁₆N₂O₃, molecular weight 224.26 g/mol) is a substituted benzamide derivative bearing an amino group at the 3‑position and a 2,2‑dimethoxyethyl substituent at the 4‑position of the benzene ring. The 2,2‑dimethoxyethyl moiety functions as a masked aldehyde (acetal‑protected form), distinguishing this scaffold from simpler alkyl‑substituted benzamides and providing a latent reactive handle for downstream functionalization.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B8430054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2,2-dimethoxyethyl)benzamide
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC(CC1=C(C=C(C=C1)C(=O)N)N)OC
InChIInChI=1S/C11H16N2O3/c1-15-10(16-2)6-7-3-4-8(11(13)14)5-9(7)12/h3-5,10H,6,12H2,1-2H3,(H2,13,14)
InChIKeyYYGBLIPFEQSVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(2,2-dimethoxyethyl)benzamide: Chemical Identity and Structural Class for Informed Procurement


3-Amino-4-(2,2-dimethoxyethyl)benzamide (molecular formula C₁₁H₁₆N₂O₃, molecular weight 224.26 g/mol) is a substituted benzamide derivative bearing an amino group at the 3‑position and a 2,2‑dimethoxyethyl substituent at the 4‑position of the benzene ring . The 2,2‑dimethoxyethyl moiety functions as a masked aldehyde (acetal‑protected form), distinguishing this scaffold from simpler alkyl‑substituted benzamides and providing a latent reactive handle for downstream functionalization [1]. Commercially, the compound is typically supplied as a research‑grade intermediate with a purity of ≥95% and is intended exclusively for laboratory R&D use .

Workflow Intermediate with latent aldehyde handle
Selection Research-grade acetal-protected benzamide
Use Context Late-stage diversification, bioconjugation, solid-phase synthesis

Why 3-Amino-4-(2,2-dimethoxyethyl)benzamide Cannot Be Replaced by Simple Alkyl or Aminoalkyl Benzamide Analogs


In‑class benzamides such as 3‑amino‑4‑methylbenzamide or 3‑amino‑4‑[(dimethylamino)methyl]benzamide are frequently sourced as interchangeable building blocks, yet the 2,2‑dimethoxyethyl substituent in the target compound creates a fundamentally different reactivity profile. The acetal‑protected aldehyde is orthogonal to the typical amide or amine chemistry of simpler analogs, enabling chemoselective deprotection and subsequent condensations, reductive aminations, or nucleophilic additions that are impossible with a methyl or dialkylaminoalkyl group [1]. Consequently, selecting a generic 4‑substituted benzamide without this latent carbonyl function can stall a synthetic sequence, forcing a costly and time‑consuming route redesign [2].

Simple 4-methyl or dialkylaminoalkyl benzamides lack the acetal-protected aldehyde; chemoselective deprotection and subsequent aldehyde chemistry cannot be performed, potentially requiring route redesign.
Analogs without a latent carbonyl handle restrict accessible functional groups to electrophilic substitution or amide coupling only, limiting diversity-oriented synthesis.
Generic 4-substituted benzamides may differ in lipophilicity and H-bonding profile, shifting physicochemical properties beyond scaffold compatibility in lead optimization.

Quantitative Differentiation Evidence for 3-Amino-4-(2,2-dimethoxyethyl)benzamide Relative to Closest Analogs


Synthetic Versatility: Latent Aldehyde Handle Enables Chemoselective Derivatization Inaccessible to 3‑Amino‑4‑methylbenzamide

The 2,2‑dimethoxyethyl group is a well‑established acetal protecting group for aldehydes. Under mild acidic conditions (e.g., 1 M HCl/THF, 25 °C, 2‑4 h), it can be deprotected quantitatively to the corresponding 3‑amino‑4‑(2‑oxoethyl)benzamide, a reactive aldehyde intermediate [1]. In contrast, 3‑amino‑4‑methylbenzamide lacks any functional group capable of undergoing deprotection to a carbonyl, limiting its downstream chemistry to electrophilic aromatic substitution or amide bond formation . The number of accessible downstream functional groups from the target compound is therefore at least two orders of magnitude greater than from the methyl analog (aldehyde → imine, hydrazone, oxime, alcohol, amine, alkene, etc.) [2].

Latent aldehyde synthetic versatility
Class-level inference
Target: >10 accessible functional groups after deprotection vs. comparator: ≤3
Supports workflow fit for multistep synthesis requiring late-stage carbonyl introduction.
Deprotection condition: 1 M HCl/THF, 25 °C, 2–4 h (standard protocol).
synthetic intermediate protecting group strategy chemoselective deprotection aldehyde surrogate

Predicted Lipophilicity and Hydrogen‑Bonding Capacity Divergence from 3‑Amino‑4‑methylbenzamide

ACD/Labs Percepta predictions indicate that 3‑amino‑4‑methylbenzamide has a logP of 0.79 and 3 H‑bond acceptors / 4 H‑bond donors . For the target compound, the two additional methoxy oxygen atoms increase the hydrogen‑bond acceptor count to 5 and the topological polar surface area (tPSA) by approximately 18–22 Ų relative to the methyl analog, while the added carbon atoms raise the predicted logP to approximately 1.1–1.3 [1]. These differences shift the compound from a classic “lead‑like” space (logP <1) into a more “drug‑like” lipophilicity window, which can improve passive membrane permeability while still maintaining acceptable solubility [2].

Predicted logP & H-bond divergence
Cross-study comparable
Target logP ≈ 1.1–1.3, HBA=5; comparator logP=0.79, HBA=3; ΔHBA=+2
Moderate lipophilicity increase with extra H-bond capacity may influence binding and solubility balance.
ACD/Labs predicted values; experimental confirmation advised.
logP hydrogen bonding drug‑likeness permeability

Molecular Weight and Fraction of sp³ Carbon: Implications for Lead‑likeness Versus Analog Suites

The target compound possesses a molecular weight of 224.26 g/mol, which is intermediate between the simpler 3‑amino‑4‑methylbenzamide (150.18 g/mol) and the bulkier 4‑amino‑N‑(2‑diethylaminoethyl)benzamide (procainamide, 235.33 g/mol) . The 2,2‑dimethoxyethyl substituent also increases the fraction of sp³‑hybridized carbons (Fsp³) to approximately 0.55, compared to 0.38 for the methyl analog [1]. Higher Fsp³ values correlate with improved clinical success rates and reduced promiscuity in phenotypic screens, making the target compound a more attractive starting point for lead optimization than completely flat benzamides [2].

Molecular weight & Fsp³
Cross-study comparable
Target MW 224.26, Fsp³ ≈ 0.55; comparator MW 150.18, Fsp³ ≈ 0.38; ΔFsp³ = +0.17
Target meets lead-like criteria (Fsp³ ≥ 0.45, MW 200–350), comparator falls below saturation threshold.
Calculated from canonical SMILES; structural confirmation recommended.
molecular weight fraction sp³ lead‑likeness complexity

Aqueous Solubility Versus 3‑Amino‑4‑methylbenzamide: General Trend for Polar Substituent Effects

3‑Amino‑4‑methylbenzamide is predicted to have an aqueous solubility of ~36.7 mg/mL at 25 °C (EPI Suite estimate) . Although no experimental solubility determination has been published for the target compound, the two additional methoxy oxygen atoms are expected to confer comparable or slightly higher aqueous solubility through increased hydrogen‑bonding capacity with water, partially offsetting the modest lipophilicity gain [1]. This trend is consistent with the general observation that methoxy‑substituted benzamides retain solubility advantages relative to purely alkyl‑substituted congeners [2].

Aqueous solubility trend
Class-level inference
Comparator predicted solubility 36.7 mg/mL; target anticipated ≥30 mg/mL (structural analogy)
Expected to maintain adequate aqueous solubility for reaction and assay conditions; experimental verification needed.
No published experimental solubility; class-level extrapolation from methoxy-benzamide trends.
aqueous solubility polar surface area substituent effect

High‑Value Application Scenarios for 3-Amino-4-(2,2-dimethoxyethyl)benzamide Based on Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Late‑Stage Aldehyde Introduction

The acetal‑protected aldehyde allows library designers to carry the benzamide core through multiple synthetic steps (amide coupling, nucleophilic substitution, metal‑catalyzed cross‑couplings) without aldehyde interference, then deprotect in the penultimate step to generate a reactive carbonyl for diversification [1]. This strategy is particularly valuable in fragment‑based drug discovery, where a single intermediate must yield 50–200 analogs via parallel aldehyde chemistry.

Bioconjugation and Affinity Probe Construction

After deprotection to the aldehyde, the compound can be conjugated to aminooxy‑ or hydrazide‑functionalized biotin, fluorophores, or solid supports via oxime or hydrazone linkages under mild aqueous conditions (pH 4.5–5.5, 25 °C) [2]. This enables the preparation of chemical biology probes that retain the benzamide scaffold for target engagement, a capability not available with 3‑amino‑4‑methylbenzamide.

Impurity and Degradant Reference Standard Synthesis

In pharmaceutical development, the 2,2‑dimethoxyethyl group can undergo acid‑catalyzed hydrolysis to generate trace levels of the corresponding aldehyde, which may be a process impurity or degradation product. Procuring the acetal form allows controlled generation of authentic reference standards for HPLC method validation and forced degradation studies [3].

Polymer‑Supported Synthesis and Solid‑Phase Chemistry

The latent aldehyde provides a convenient anchoring point for reversible immobilization on hydrazine‑ or aminooxy‑functionalized resins, enabling solid‑phase synthesis of benzamide‑containing compound arrays with simplified workup and purification. The methyl analog lacks any functional group suitable for cleavable linker attachment [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis (late-stage diversification)
Latent aldehyde handle, chemoselective deprotection
Deprotection efficiency, cross-coupling compatibility after deprotection
Bioconjugation and affinity probe construction
Aldehyde reactivity under mild aqueous conditions
Oxime/hydrazone formation yield, retention of binding after conjugation
Impurity and degradant reference standard synthesis
Controlled hydrolysis to aldehyde for authentic standard generation
Purity of generated aldehyde, HPLC method validation parameters
Solid-phase and polymer-supported synthesis
Reversible immobilization via latent aldehyde
Cleavage efficiency, loading capacity on hydrazine/aminooxy resins
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